molecular formula C17H18N6O B15102242 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B15102242
M. Wt: 322.4 g/mol
InChI Key: MYROYGUAEVBZHO-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide is a compound that features a tetrazole ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide typically involves the formation of the tetrazole ring followed by the attachment of the pyridine and benzamide groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. Subsequent reactions involve the coupling of the tetrazole with pyridine-2-carboxaldehyde and benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can interact with enzymes like P38 MAP kinase, which is involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C17H18N6O/c1-12(2)23-21-16(20-22-23)13-6-8-14(9-7-13)17(24)19-11-15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3,(H,19,24)

InChI Key

MYROYGUAEVBZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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